2,4,6-Tricyano-1,3,5-triazine

Vue d'ensemble

Description

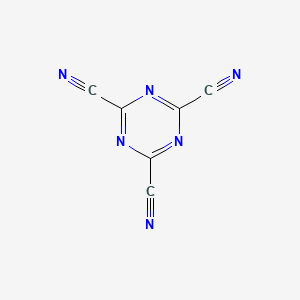

2,4,6-Tricyano-1,3,5-triazine is a compound with the molecular formula C6N6 . It is an attractive precursor for the synthesis of extended layered and nanoporous carbon nitrides .

Synthesis Analysis

The synthesis of 2,4,6-Tricyano-1,3,5-triazine can be achieved via one-step condensation reactions . It has been used as a precursor for the synthesis of extended layered and nanoporous carbon nitrides .Molecular Structure Analysis

The molecular structure of 2,4,6-Tricyano-1,3,5-triazine is characterized by a molecular formula of C6N6 . A new high-pressure structure (phase II) appeared following compression to above 2.4 GPa at ambient temperature .Chemical Reactions Analysis

The chemical transformation of the phase II crystal was studied between 4 and 10 GPa at temperatures ranging from 550 to 300 K . X-ray and spectroscopic examination of the reaction products revealed a crystalline phase that could be assigned to a layered carbon nitride containing linked s-triazine rings along with amorphous material .Physical And Chemical Properties Analysis

The molecular formula of 2,4,6-Tricyano-1,3,5-triazine is C6N6. It has an average mass of 156.104 Da and a monoisotopic mass of 156.018448 Da .Applications De Recherche Scientifique

- Application : Under high-pressure conditions, TCT can undergo one-step condensation reactions to form these carbon nitride materials. These structures exhibit interesting electronic and optical properties, making them useful for catalysis, gas adsorption, and energy storage applications .

- Application : In spectrophotometric assays, TCT complexes with iron ions, leading to color changes that allow precise quantification of iron concentrations. This method finds applications in environmental monitoring and analytical chemistry .

- Application : Researchers have synthesized a metal-free CTF (TCT-CTF) from 2,4,6-tricyano-1,3,5-triazine. This framework exhibits high surface area and tunable pore sizes, making it suitable for gas storage, separation, and heterogeneous catalysis .

- Application : By studying TCT’s behavior at high pressures and temperatures, researchers gain insights into phase transitions, defect formation, and chemical reactivity. This knowledge informs materials science and high-pressure synthesis strategies .

- Application : It forms coordination complexes with lanthanides and rhodium, which find applications in luminescent materials, catalysis, and molecular recognition .

- Application : Researchers explore TCT-based materials for applications in sensors, drug delivery, and optoelectronics. Its π-conjugated system and functional groups allow for tailored properties in nanomaterials .

Carbon Nitride Synthesis

Colorimetric Determination of Iron

Metal-Free Covalent Triazine Frameworks (CTFs)

High-Pressure Chemistry

Coordination Chemistry

Materials Science and Nanotechnology

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

1,3,5-triazine-2,4,6-tricarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6N6/c7-1-4-10-5(2-8)12-6(3-9)11-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZJREAPISLZYCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)C1=NC(=NC(=N1)C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00274764 | |

| Record name | 2,4,6-Tricyano-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00274764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3,5-Triazine-2,4,6-tricarbonitrile | |

CAS RN |

7615-57-8 | |

| Record name | 2,4,6-Tricyano-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00274764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,5-triazine-2,4,6-tricarbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the structural features of TCT, and how do they influence its reactivity?

A1: TCT has a symmetrical structure with a central triazine ring substituted with three cyano (–C≡N) groups [, ]. This arrangement creates an electron-deficient center, making TCT highly reactive towards nucleophiles. Specifically, the cyano groups can undergo nucleophilic attack, leading to ring-opening or dimerization reactions [, ].

Q2: How does TCT behave under reducing conditions?

A2: Interestingly, the reduction of TCT leads to the formation of unusual dimeric dianions. This process involves the formation of a short-lived radical anion that rapidly dimerizes at a ring carbon []. This dimerization results in a compound with a long central C–C bond (∼1.57 Å), indicating a weakened bond [, ].

Q3: What are the potential applications of TCT in materials science?

A3: TCT has shown promise as a precursor for synthesizing nitrogen-rich carbonaceous materials. For example, it can be used to create two-dimensional polymers with polytriazine networks through dynamic covalent chemistry under ionthermal conditions []. Additionally, TCT is considered a valuable precursor for developing extended layered and nanoporous carbon nitrides, which hold potential in various applications like catalysis, energy storage, and gas separation [].

Q4: How is TCT utilized in the synthesis of covalent triazine frameworks (CTFs)?

A4: TCT serves as a building block for metal-free covalent triazine frameworks (CTFs). Researchers have successfully synthesized a TCT-based CTF through an open-system, liquid-phase method using trifluoromethanesulfonic acid as both catalyst and solvent []. This method highlights the versatility of TCT in constructing porous materials with tailored properties.

Q5: What computational methods help us understand the properties and reactivity of TCT?

A5: Computational chemistry plays a crucial role in studying TCT. Theoretical calculations, such as density functional theory (DFT), can predict the electronic structure, reactivity, and spectroscopic properties of TCT and its derivatives. This information is valuable for designing new synthetic strategies and exploring potential applications [].

Q6: What are the environmental considerations related to using TCT?

A6: While the research primarily focuses on TCT's chemical properties and potential applications, it is essential to consider its environmental impact. Further studies are needed to evaluate the ecotoxicological effects of TCT and its derivatives. Developing strategies for safe handling, degradation, and waste management of TCT is crucial to ensure its responsible use [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Bromo-3-iodo-4-methoxy-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1614434.png)

![6-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridin-3-amine](/img/structure/B1614435.png)

![4-(4-Chlorophenyl)-3-methyl-1-phenyl-1H-indeno[1,2-b]pyrazolo[4,3-e]pyridin-5-one](/img/structure/B1614438.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B1614452.png)